Saccharine

Vue d'ensemble

Description

Elle a été découverte en 1879 par les chimistes Ira Remsen et Constantin Fahlberg alors qu'ils étudiaient l'oxydation de l'o-toluènesulfonamide . La saccharine est largement utilisée dans divers produits alimentaires et de boissons, en particulier ceux commercialisés comme « sans sucre » ou « diététiques » en raison de sa teneur nulle en calories .

Applications De Recherche Scientifique

Saccharin has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

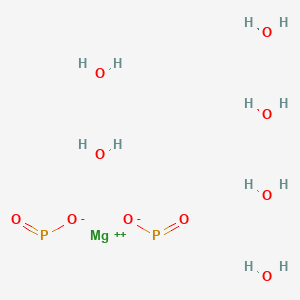

Saccharin, a non-nutritive artificial sweetener, primarily targets the sweet taste receptors (STR) in the human body . It also interacts with Carbonic anhydrase 3, a protein in humans .

Mode of Action

Saccharin interacts with its targets, the sweet taste receptors, and triggers the activation of the phospholipase C (PLC) signaling cascade . This leads to calcium influx and the vesicular exocytosis of insulin . The interaction with Carbonic anhydrase 3 is inhibitory .

Biochemical Pathways

Saccharin’s interaction with sweet taste receptors activates the PLC signaling cascade, leading to calcium influx and insulin secretion . This suggests that saccharin may have a role in glucose metabolism and insulin regulation.

Pharmacokinetics

Factors that affect renal excretion, such as protein binding, glomerular filtration rate (GFR), and tubular secretion, are important in determining saccharin clearance . .

Result of Action

The activation of the PLC signaling cascade by saccharin leads to calcium influx and the vesicular exocytosis of insulin . This suggests that saccharin may have a role in glucose metabolism and insulin regulation. In addition, saccharin has been shown to have antiproliferative effects on certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of saccharin. For example, the concentration of sodium ions, urinary pH, and other factors can influence the cellular response to saccharin . Additionally, lifestyle factors such as diet and alcohol consumption can potentially influence the effects of saccharin .

Analyse Biochimique

Biochemical Properties

Saccharin is a sulphonamide derivative of toluene, existing as acid saccharin, sodium saccharin, and calcium saccharin . It interacts with various enzymes, proteins, and other biomolecules in the body, affecting metabolic functions in a time and dose-dependent manner .

Cellular Effects

Saccharin influences cell function by affecting various cellular processes. For instance, it has been observed to increase oxidative stress in both healthy and diabetic type 2 patients . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Saccharin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves multiple biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Saccharin change over time. It has high hydrolytic, thermal, and photo stability . Information on Saccharin’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of Saccharin vary with different dosages in animal models. High doses of Saccharin have been associated with bladder tumors in male rats .

Metabolic Pathways

Saccharin is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . The exact metabolic pathways that Saccharin is involved in are still being researched.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La saccharine peut être synthétisée par plusieurs méthodes, mais la voie industrielle la plus courante implique l'oxydation de l'o-toluènesulfonamide. Le processus comprend généralement les étapes suivantes :

Sulfonation : L'o-toluènesulfonamide est sulfonée pour former de l'acide o-sulfobenzoïque.

Oxydation : L'acide o-sulfobenzoïque est ensuite oxydé pour former de l'anhydride o-sulfobenzoïque.

Cyclisation : L'anhydride subit une cyclisation pour former de la this compound.

Une autre méthode implique la réaction de l'acide anthranilique avec l'acide nitreux, suivie d'un traitement au dioxyde de soufre et à l'ammoniac .

Méthodes de production industrielle

La production industrielle de la this compound implique souvent la sulfonation du toluène, suivie d'une chloration et de réactions ultérieures pour former de la this compound. Cette méthode est privilégiée en raison de son rentabilité et de son rendement relativement élevé .

Analyse Des Réactions Chimiques

Types de réactions

La saccharine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former de l'acide this compound-N-sulfonique.

Réduction : La réduction de la this compound peut produire de l'oxyde de this compound-N.

Substitution : La this compound peut subir des réactions de substitution pour former des dérivés tels que la N-halo this compound et la N-acyl this compound.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des agents halogénants comme le chlore et le brome sont utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Acide this compound-N-sulfonique

Réduction : Oxyde de this compound-N

Substitution : N-halo this compound, N-acyl this compound

Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Biologie : Étudiée pour ses propriétés antimicrobiennes potentielles.

Médecine : Enquête sur son rôle dans le traitement de conditions telles que l'hypertension et l'hyperglycémie.

Industrie : Largement utilisée dans l'industrie alimentaire et des boissons comme substitut du sucre.

Mécanisme d'action

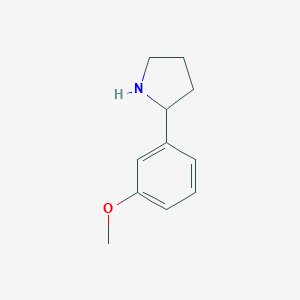

La this compound exerce son effet sucrant en se liant aux récepteurs du goût sucré sur la langue, en particulier au complexe récepteur T1R2/T1R3. Cette liaison déclenche une voie de transduction du signal qui aboutit finalement à la perception de la douceur . De plus, il a été démontré que la this compound inhibe l'anhydrase carbonique, ce qui peut contribuer à ses effets biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Aspartame : Un autre édulcorant artificiel, environ 200 fois plus sucré que le saccharose.

Sucralose : Un dérivé chloré du saccharose, environ 600 fois plus sucré que le saccharose.

Cyclamate : Un édulcorant artificiel, environ 30 à 50 fois plus sucré que le saccharose.

Unicité

La saccharine est unique en raison de sa stabilité à la chaleur et en milieu acide, ce qui la rend adaptée à une utilisation dans une variété de produits alimentaires. Contrairement à l'aspartame, qui peut se dégrader au fil du temps, la this compound reste stable et conserve sa douceur . De plus, la this compound ne contribue pas à l'apport calorique, ce qui en fait un choix populaire pour les personnes qui gèrent leur poids ou leur glycémie .

Propriétés

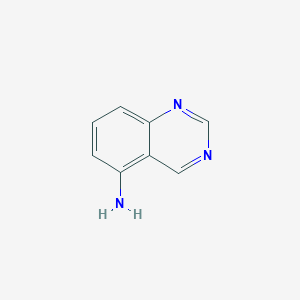

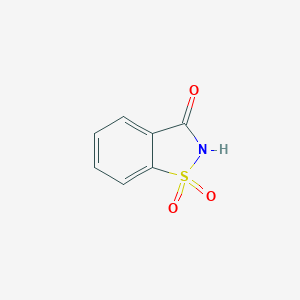

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZOJJKTDOEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021251 | |

| Record name | Saccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Saccharin (manufacturing) appears as white crystals. Odorless or faintly aromatic odor. Sweet taste. (NTP, 1992), White solid; [CAMEO], Solid | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Saccharin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Saccharin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992), 1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/., FREELY SOL IN WATER. /AMMONIUM SALT/, Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol, Slightly soluble in deuterated dimethylsulfoxide, 1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether, Soluble in amyl acetate, ethyl acetate, For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page., 4 mg/mL at 25 °C | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Saccharin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.828 (NTP, 1992) - Less dense than water; will float, 0.828 g/cu cm at 25 °C | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000064 [mmHg] | |

| Record name | Saccharin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic crystals, Needles from acetone; prisms from alcohol; leaflets from water, White, crystalline powder, White crystals | |

CAS No. |

81-07-2 | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Saccharin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saccharin [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saccharin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | saccharin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | saccharin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Saccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST467XS7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Saccharin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

444 °F (decomposes) (NTP, 1992), 228 °C decomposes, 224 °C | |

| Record name | SACCHARIN (MANUFACTURING) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SACCHARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Saccharin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does saccharin elicit its sweet taste?

A1: Saccharin interacts with sweet taste receptors (STRs), specifically a heterodimer composed of T1R2 and T1R3 proteins, located on the tongue. [] This interaction triggers a signaling cascade that ultimately leads to the perception of sweetness. []

Q2: What is the molecular formula and weight of saccharin?

A3: The molecular formula of saccharin is C7H5NO3S, and its molecular weight is 183.18 g/mol. []

Q3: What spectroscopic techniques are used to characterize saccharin?

A4: Several spectroscopic methods are employed to characterize saccharin, including infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule, particularly the carbonyl (C=O) and sulfonyl (SO2) groups. [] Additionally, techniques like X-ray photoelectron spectroscopy (XPS) can be used to identify the presence of saccharin and its degradation products in complex matrices like electroplated films. []

Q4: How does saccharin affect the properties of electrodeposited metals?

A4: The provided research articles do not focus on the catalytic properties of saccharin.

A4: The provided research articles do not extensively cover computational studies or QSAR modeling of saccharin.

Q5: How stable is saccharin under various conditions?

A9: Saccharin is a highly stable compound, resistant to heat and degradation under various conditions. [] This stability contributes to its long shelf life and suitability for use in a wide range of food and beverage products.

Q6: How is saccharin metabolized in the body?

A11: Saccharin is poorly metabolized in the body and is primarily excreted unchanged in the urine. [] This characteristic contributes to its lack of caloric value, making it a popular sugar substitute for individuals managing weight or blood sugar levels.

Q7: Has saccharin demonstrated any therapeutic potential beyond its use as a sweetener?

A7: The provided research articles do not primarily focus on resistance mechanisms related to saccharin.

Q8: What are the known toxicological effects of saccharin in animal studies?

A8: The provided research articles do not primarily focus on drug delivery strategies for saccharin.

A8: The provided research articles do not extensively cover biomarkers related to saccharin.

Q9: What analytical methods are used to quantify saccharin in food products?

A14: Various analytical techniques are employed to quantify saccharin in food products. One commonly used method is high-performance liquid chromatography (HPLC), which separates and quantifies saccharin based on its physicochemical properties. [] Other methods include titrimetric analysis and spectrophotometry. []

Q10: Can saccharin be determined in complex matrices?

A15: Yes, saccharin can be determined in complex matrices, such as electroplated films, using techniques like secondary ion mass spectrometry (SIMS) and XPS. [] These methods provide valuable insights into the chemical composition and potential degradation products of saccharin within these materials.

Q11: Does saccharin pose any environmental risks?

A16: While saccharin is considered safe for human consumption at approved levels, there are concerns regarding its potential environmental impact. Studies have shown that saccharin can be released into the environment through wastewater treatment plant effluent and potentially contaminate groundwater. [] Research also suggests that saccharin can persist in the environment and might have adverse effects on aquatic organisms. [] These findings highlight the need for responsible manufacturing, use, and disposal practices to minimize saccharin's environmental footprint.

A11: The provided research articles do not extensively cover the dissolution and solubility of saccharin.

A11: The provided research articles touch upon the analytical techniques for saccharin analysis but do not delve into specific method validation details.

A11: The provided research articles do not extensively cover quality control and assurance for saccharin.

A11: The provided research articles do not extensively cover the immunogenicity of saccharin.

A11: The provided research articles do not extensively cover drug-transporter interactions of saccharin.

A11: The provided research articles do not extensively cover drug-metabolizing enzyme interactions of saccharin.

A11: The provided research articles do not extensively cover the biocompatibility and biodegradability of saccharin.

Q12: What are some alternatives to saccharin as artificial sweeteners?

A17: Several alternatives to saccharin exist in the market, each with a unique sweetness profile and potential health effects. Some common alternatives include aspartame, cyclamate, sucralose, and steviol glycosides (derived from the Stevia plant). [, ] The choice of sweetener often depends on individual preferences, dietary needs, and intended applications in food and beverage formulations.

A12: The provided research articles do not extensively cover the recycling and waste management of saccharin.

A25: The provided research articles highlight various experimental techniques and methodologies used to study saccharin, including animal models, behavioral assays, analytical chemistry techniques, and cell culture systems. [, , , , , , , , , , ] These methods continue to be valuable tools for advancing our understanding of saccharin's properties, safety, and potential applications.

Q13: What is the history of saccharin's discovery and use?

A18: Saccharin was discovered accidentally in 1879 by Constantin Fahlberg while working in Ira Remsen's laboratory at Johns Hopkins University. [] Initially marketed as a tabletop sweetener in the late 19th century, saccharin gained significant popularity during sugar shortages, particularly during World War I and II. [, ] Despite controversies surrounding its safety in the 1970s, saccharin remains a widely used artificial sweetener globally, owing to its intense sweetness, cost-effectiveness, and stability. [, ]

A26: The provided research articles highlight saccharin's interdisciplinary nature, encompassing fields like chemistry, food science, toxicology, pharmacology, and microbiology. [, , , , , , , , , , , , , , , , ] This diverse range of research underscores the importance of collaborative efforts in unraveling the complex interplay between saccharin, human health, and the environment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)